N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a phenyl group, and a methylsulfanyl group
Preparation Methods
The synthesis of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process The initial step often includes the formation of the triazole ring through a cyclization reactionThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Chemical Reactions Analysis
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Condensation: The acetohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The triazole ring and phenyl groups enable the compound to bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds to N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include:
N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-4-carbohydrazide: This compound shares the methylsulfanyl and phenyl groups but differs in the presence of a pyrazole ring instead of a triazole ring.
4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but includes a thiol group instead of an acetohydrazide moiety.
Properties
Molecular Formula |
C27H27N5O4S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O4S2/c1-34-22-14-19(15-23(35-2)25(22)36-3)26-30-31-27(32(26)20-8-6-5-7-9-20)38-17-24(33)29-28-16-18-10-12-21(37-4)13-11-18/h5-16H,17H2,1-4H3,(H,29,33)/b28-16+ |
InChI Key |
MCDPFNIGQSISLT-LQKURTRISA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(C=C4)SC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(C=C4)SC |
Origin of Product |
United States |
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